

A Comprehensive Technical Guide to 2-(4-Methoxyphenyl)propanoic Acid

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Compound of Interest

Compound Name: 2-(4-Methoxyphenyl)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **2-(4-methoxyphenyl)propanoic acid**, a compound of interest in various scientific and pharmaceutical research fields. This document covers its fundamental chemical identity, physicochemical properties, potential synthetic routes, and biological significance, presenting data in a clear and accessible format for technical audiences.

Chemical Identity and Nomenclature

The standard IUPAC name for the compound is **2-(4-methoxyphenyl)propanoic acid**^{[1][2]}. It is also known by several synonyms, which are often encountered in literature and chemical databases.

Common Synonyms:

- p-Methoxyphenylpropionic acid^{[3][4]}
- Benzeneacetic acid, 4-methoxy-alpha-methyl-^[4]
- 2-(4-METHOXY-PHENYL)-PROPIONIC ACID^[5]

Physicochemical Properties

The key quantitative properties of **2-(4-methoxyphenyl)propanoic acid** are summarized in the table below, providing a convenient reference for experimental design and analysis.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	[1][3]
Molecular Weight	180.20 g/mol	[1][3]
Melting Point	55-57 °C	[6]
Boiling Point (Predicted)	309.4 ± 25.0 °C	[6]
Density (Predicted)	1.139 ± 0.06 g/cm ³	[6]
pKa (Predicted)	4.45 ± 0.10	[6]
CAS Number	942-54-1	[3]

Synthesis Protocols

While specific, detailed experimental protocols for the synthesis of **2-(4-methoxyphenyl)propanoic acid** are not extensively published in readily available literature, a plausible and common synthetic route can be derived from established organic chemistry principles, such as the Williamson ether synthesis or Grignard reactions. Below is a generalized protocol for a potential synthesis pathway.

Proposed Synthesis via Grignard Reaction:

This protocol outlines a conceptual pathway and should be adapted and optimized for specific laboratory conditions.

- Preparation of Grignard Reagent:
 - React 4-bromoanisole with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent, (4-methoxyphenyl)magnesium bromide.
- Carboxylation:

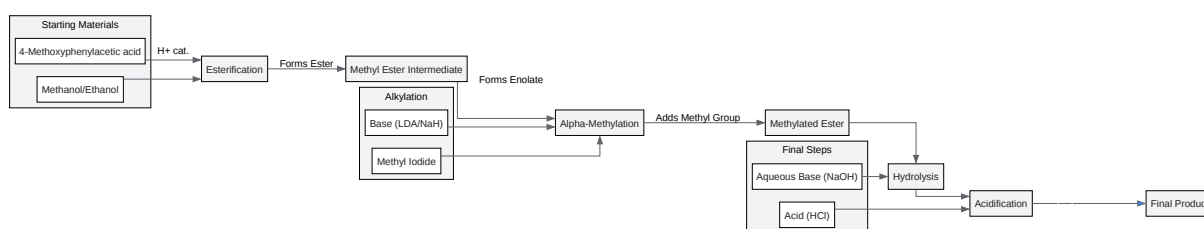
- Cool the Grignard reagent solution in an ice-salt bath.
- Bubble dry carbon dioxide gas through the solution or pour the Grignard reagent over crushed dry ice. This step introduces the carboxylic acid group. .
- Alkylation (Conceptual Step):
 - This direct pathway is less common. A more typical approach would involve synthesizing the corresponding phenylacetic acid and then performing an alpha-alkylation. An alternative, more direct synthesis is outlined below.

Alternative Synthesis via Aryl Acetic Acid Ester:

A more common industrial approach involves the synthesis and subsequent alkylation of an aryl acetic acid ester.

- Synthesis of 4-Methoxyphenylacetic acid:
 - This intermediate can be prepared through various methods, such as the Willgerodt-Kindler reaction from 4-methoxyacetophenone.
- Esterification:
 - Convert 4-methoxyphenylacetic acid to its methyl or ethyl ester using standard procedures (e.g., Fischer esterification with methanol or ethanol in the presence of a catalytic amount of sulfuric acid).
- Alpha-Methylation:
 - Deprotonate the α -carbon of the ester using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C).
 - Add methyl iodide (CH_3I) to the resulting enolate to introduce the methyl group at the alpha position.
- Hydrolysis:

- Hydrolyze the resulting ester (methyl 2-(4-methoxyphenyl)propanoate) to the carboxylic acid using aqueous base (e.g., NaOH or KOH) followed by acidic workup (e.g., with HCl) to protonate the carboxylate.
- Purification:
 - The final product can be purified by recrystallization from a suitable solvent system (e.g., benzene/ligroine as suggested by some data)[6].



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Fig 1. Generalized workflow for the synthesis of **2-(4-methoxyphenyl)propanoic acid**.

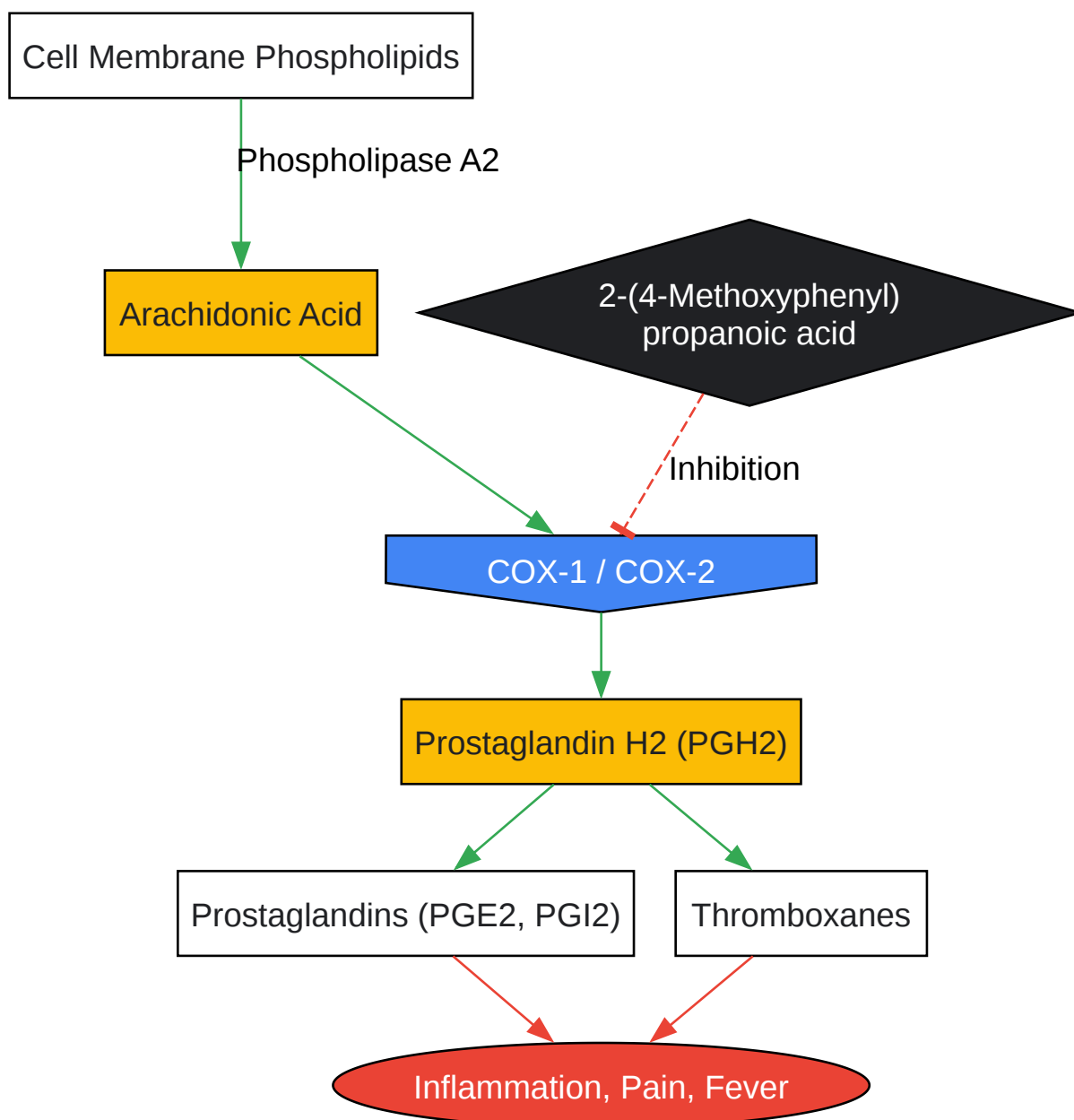
Biological Activity and Mechanism of Action

Some sources suggest that **2-(4-methoxyphenyl)propanoic acid** possesses anti-inflammatory properties, functioning through the inhibition of cyclooxygenase (COX) enzymes[4]. This mechanism is characteristic of many non-steroidal anti-inflammatory drugs

(NSAIDs). The inhibition of COX-1 and COX-2 enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever[4].

The general pathway is as follows:

- Cell membrane phospholipids are converted to arachidonic acid by the enzyme phospholipase A2.
- Cyclooxygenase (COX) enzymes then metabolize arachidonic acid into prostaglandin H2 (PGH2).
- PGH2 is further converted into various other prostaglandins (like PGE2, PGI2) and thromboxanes, which promote inflammation, pain, and fever.
- **2-(4-Methoxyphenyl)propanoic acid**, acting as a COX inhibitor, blocks the conversion of arachidonic acid, thereby reducing the production of these inflammatory mediators.



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